Ritodrine Hydrochloride

Description

See also: Ritodrine (has active moiety).

Structure

3D Structure of Parent

Properties

IUPAC Name |

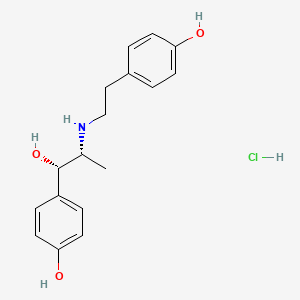

4-[2-[[(1S,2R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3.ClH/c1-12(17(21)14-4-8-16(20)9-5-14)18-11-10-13-2-6-15(19)7-3-13;/h2-9,12,17-21H,10-11H2,1H3;1H/t12-,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLSITKDRVDKRV-JSUROZADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=C(C=C1)O)O)NCCC2=CC=C(C=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200447 | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500472 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23239-51-2, 52447-11-7 | |

| Record name | Ritodrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23239-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ritodrine hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023239512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052447117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-hydroxy-alpha-(1-((2-(4-hydroxyphenyl)ethyl)amino)ethyl)-, hydrochloride, (R*,S*)-(+-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-4-hydroxy-α-[1-[[2-(4-hydroxyphenyl)ethyl]amino]ethyl]benzyl alcohol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.362 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RITODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESJ56Q60GC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ritodrine Hydrochloride mechanism of action on uterine smooth muscle

An In-Depth Technical Guide to the Mechanism of Action of Ritodrine (B1199850) Hydrochloride on Uterine Smooth Muscle

Executive Summary

Ritodrine hydrochloride is a selective beta-2 (β2) adrenergic receptor agonist primarily utilized as a tocolytic agent to arrest premature labor[1][2][3]. Its therapeutic effect is achieved through the relaxation of uterine smooth muscle (myometrium). This document provides a comprehensive technical overview of the molecular mechanisms underpinning ritodrine's action. It details the primary signaling cascade, downstream effector pathways, and the resulting physiological changes in myometrial cells. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of ritodrine's pharmacology.

Core Mechanism of Action: β2-Adrenergic Receptor Stimulation

The fundamental mechanism of ritodrine is its function as a β2-adrenergic agonist[1][3][4]. It selectively binds to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the outer membrane of myometrial cells[1][3][5][6]. This binding event initiates a cascade of intracellular events, the cornerstone of which is the activation of the adenylyl cyclase enzyme.

The sequence of events is as follows:

-

Receptor Binding: Ritodrine binds to the β2-adrenergic receptor on the myometrial cell surface[3][5].

-

G-Protein Activation: This binding induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates adenylyl cyclase[1][2].

-

cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP)[1][2][7].

-

Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of cAMP-dependent Protein Kinase A (PKA)[1][2][8].

PKA is the central effector molecule in this pathway, and its activation leads to the phosphorylation of multiple downstream targets, culminating in a decrease in intracellular free calcium (Ca2+) concentrations and a reduction in the sensitivity of the contractile apparatus to Ca2+, thereby causing uterine relaxation[1][3][5].

Signaling Pathways and Downstream Effectors

The tocolytic effect of ritodrine is mediated by several interconnected downstream pathways activated by PKA. These pathways work synergistically to reduce myometrial contractility.

Modulation of Myosin Light Chain Kinase (MLCK)

A primary mechanism for smooth muscle relaxation is the PKA-mediated phosphorylation and subsequent inhibition of Myosin Light Chain Kinase (MLCK)[2][8][9].

-

Contraction Mechanism: Uterine contraction is initiated by the binding of Ca2+ to calmodulin. The Ca2+-calmodulin complex then activates MLCK[10][11]. Activated MLCK phosphorylates the 20-kDa regulatory light chain of myosin II, which enables the myosin head to interact with actin filaments, leading to cross-bridge cycling and muscle contraction[12][13].

-

Ritodrine's Effect: PKA, activated by the ritodrine-induced cAMP surge, phosphorylates MLCK[2][8]. This phosphorylation decreases the affinity of MLCK for the Ca2+-calmodulin complex, thereby inhibiting its activity[10]. Reduced MLCK activity leads to decreased phosphorylation of the myosin light chain, preventing the actin-myosin interaction and resulting in smooth muscle relaxation[2].

Figure 1: PKA-mediated inhibition of Myosin Light Chain Kinase (MLCK).

Regulation of Intracellular Calcium (Ca2+) Homeostasis

Ritodrine significantly reduces the concentration of cytosolic free Ca2+, a critical ion for muscle contraction[1][3][5]. This is achieved through PKA-mediated effects on ion channels and pumps.

-

Potassium (K+) Channel Activation: Studies have shown that ritodrine activates two types of K+ channels in pregnant human myometrial cells: the high-conductance Ca2+-activated K+ (KCa) channel and the ATP-sensitive K+ (KATP) channel[14]. PKA-dependent phosphorylation is implicated in the activation of both channel types[14]. The opening of K+ channels leads to an efflux of K+, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-gated L-type Ca2+ channels to open, thus reducing Ca2+ influx and promoting relaxation[15].

-

Calcium Sequestration: PKA can phosphorylate phospholamban (PLB), a regulatory protein of the sarcoplasmic reticulum Ca2+-ATPase (SERCA) pump[16][17]. In its unphosphorylated state, PLB inhibits SERCA. PKA-mediated phosphorylation of PLB relieves this inhibition, stimulating SERCA activity. This enhanced activity leads to increased pumping of Ca2+ from the cytosol into the sarcoplasmic reticulum (SR), effectively lowering cytosolic Ca2+ levels and contributing to muscle relaxation[16].

Figure 2: PKA-mediated regulation of intracellular calcium homeostasis.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of ritodrine.

Table 1: Ritodrine Potency and Efficacy on Uterine Contractility

| Parameter | Species / Tissue | Value / Observation | Reference |

|---|---|---|---|

| Effective Concentration | Isolated rat uterus | 10⁻⁹ - 10⁻⁶ M suppresses spontaneous and evoked contractions. | [18][19] |

| Effective Concentration | Pregnant rat myometrium | > 10⁻⁸ M suppresses contraction; > 10⁻⁷ M increases cAMP. | [15] |

| Relative Potency | Isolated rat uterus | ~10x more potent than isoxsuprine. | [18][19] |

| Relative Potency | Isolated rat uterus | ~100-1,000x less potent than isoproterenol. |[15][18][19] |

Table 2: Receptor Binding and Downstream Signaling

| Parameter | Species / Tissue | Value / Observation | Reference |

|---|---|---|---|

| Receptor Type | Human myometrium | Predominantly β2-adrenergic receptor. | [7] |

| Binding Affinity (Kd) | Human amnion | 458.9 ± 72.1 pmol/L (Note: amnion, not myometrium). | [20] |

| Max Binding Capacity (Bmax) | Human amnion | 70.0 ± 17.2 fmol/mg protein. | [20] |

| Receptor Desensitization | Pregnant sheep myometrium | 49% decrease in β-adrenergic receptor density after 24h infusion. | [21] |

| Adenylyl Cyclase Activity | Pregnant sheep myometrium | 70% reduction after 24h ritodrine infusion. | [21] |

| cAMP Production | Pregnant rat myometrium | Increased with ritodrine > 10⁻⁷ M. |[15][22] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments used to elucidate ritodrine's mechanism of action.

Isolated Uterine Tissue Contractility Assay

This protocol is used to assess the direct effect of ritodrine on uterine muscle contractility ex vivo.

-

Tissue Preparation:

-

Uterine horns are excised from pregnant rats (e.g., Wistar, 19-22 days gestation) and immediately placed in chilled, oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution)[15][18][19].

-

Longitudinal or circular muscle strips (approx. 10-15 mm long, 2-3 mm wide) are dissected from the uterus.

-

-

Experimental Setup:

-

Each muscle strip is mounted vertically in an organ bath (10-20 mL capacity) containing the physiological salt solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractile activity.

-

Tissues are equilibrated under a resting tension (e.g., 1.0 g) for 60-90 minutes, with the bath solution changed every 15-20 minutes.

-

-

Data Acquisition:

-

Spontaneous contractions are recorded to establish a baseline.

-

Ritodrine is added to the organ bath in a cumulative, concentration-dependent manner (e.g., 10⁻¹⁰ M to 10⁻⁵ M)[18][19].

-

The inhibitory effect is quantified by measuring the change in amplitude and frequency of contractions compared to the pre-drug baseline. Data are often expressed as a percentage of inhibition.

-

-

Workflow Diagram:

Figure 3: Workflow for isolated uterine tissue contractility assay.

Patch-Clamp Electrophysiology for Ion Channel Activity

This technique is used to measure the activity of single ion channels in myometrial cells, as described in studies investigating ritodrine's effect on K+ channels[14].

-

Cell Preparation:

-

Myometrial tissue is obtained from pregnant women undergoing Cesarean section.

-

The tissue is minced and subjected to enzymatic digestion (e.g., with collagenase and dispase) to isolate single myometrial smooth muscle cells.

-

Cells are cultured for a short period before the experiment.

-

-

Recording Configuration:

-

A glass micropipette with a very fine tip (tip diameter ~1 µm) is pressed against the membrane of a single myometrial cell.

-

Suction is applied to form a high-resistance seal (a "gigaseal"), electrically isolating the patch of membrane under the pipette tip.

-

Configurations such as "cell-attached" or "inside-out" patches are used. For studying intracellular modulation (e.g., by PKA), the inside-out configuration is ideal, as it exposes the intracellular face of the membrane to the bath solution.

-

-

Experimental Conditions:

-

The pipette solution (extracellular) and bath solution (intracellular) are of known ionic compositions.

-

Ritodrine (e.g., 10⁻⁵ M) can be included in the pipette solution to study its direct effect on the channel from the outside[14].

-

Modulators like GTP, PKA, or forskolin (B1673556) can be added to the bath solution in the inside-out configuration to investigate the intracellular signaling pathway[14].

-

-

Data Analysis:

-

A patch-clamp amplifier records the tiny ionic currents flowing through the single channel(s) in the membrane patch.

-

Analysis of the recordings reveals the channel's conductance, open probability, and mean open/closed times, showing how these parameters are affected by ritodrine and other signaling molecules.

-

Conclusion

This compound exerts its tocolytic effect on uterine smooth muscle through a well-defined signaling pathway. By acting as a β2-adrenergic agonist, it elevates intracellular cAMP, which in turn activates PKA. PKA orchestrates uterine relaxation through a multi-pronged approach: inhibiting the contractile machinery via MLCK phosphorylation and reducing intracellular Ca2+ levels by modulating ion channels and stimulating Ca2+ sequestration. The quantitative data and experimental protocols summarized herein provide a robust framework for understanding and further investigating the pharmacological properties of ritodrine and other tocolytic agents. The potential for receptor desensitization with prolonged use remains a critical area of study for optimizing therapeutic strategies[6][21].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Ritodrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 4. axonmedchem.com [axonmedchem.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Effects of β2-Adrenergic Receptor Gene Polymorphisms on Ritodrine Therapy in Pregnant Women with Preterm Labor: Prospective Follow-Up Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Association between ß2-adrenergic receptor gene polymorphisms and adverse events of ritodrine in the treatment of preterm labor: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]

- 10. Phosphorylation of myosin light chain kinase: a cellular mechanism for Ca2+ desensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of myosin light-chain phosphorylation and its roles in cardiovascular physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Volume 3, Chapter 87. Labor Inhibition [glowm.com]

- 13. Phosphorylation of myosin regulatory light chain by myosin light chain kinase, and muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Activation of K+ channels by this compound in uterine smooth muscle cells from pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effects of ritodrine, a beta 2-adrenoceptor agonist, on smooth muscle cells of the myometrium of pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The regulation of sarco(endo)plasmic reticulum calcium-ATPases (SERCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regulation of sarcoplasmic reticulum Ca2+ ATPase pump expression and its relevance to cardiac muscle physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of this compound, a beta 2-adrenoceptor stimulant, on uterine motilities in late pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Ritodrine: a beta-adrenergic receptor antagonist in human amnion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Myometrial desensitization after ritodrine infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacological investigation of this compound, a beta 2-adrenoceptor stimulant - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of Ritodrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic pathways for Ritodrine (B1199850) Hydrochloride, a beta-2 adrenergic agonist primarily used as a tocolytic agent to halt premature labor. The information presented is collated from various patented synthetic routes, offering a valuable resource for researchers and professionals in drug development and organic synthesis.

Introduction

Ritodrine Hydrochloride, chemically known as 1-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethylamino]propan-1-ol hydrochloride, is a crucial medication for managing preterm labor.[1] Its synthesis has been approached through several distinct pathways, each with its own set of advantages and challenges. This guide details the most prominent synthetic strategies, providing experimental protocols and quantitative data where available.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches:

-

Reductive Amination: This approach involves the formation of an imine or enamine intermediate from a ketone precursor, which is then reduced to the final amine.

-

Condensation Reaction: This strategy relies on the direct coupling of an amino alcohol with a halo-alcohol derivative.

-

Amidation Followed by Reduction: In this two-step process, an amide intermediate is first formed and then subsequently reduced to yield the secondary amine of Ritodrine.

The following sections provide detailed descriptions of these synthetic routes.

Synthesis Route 1: Reductive Amination

This synthetic pathway utilizes a reductive amination reaction between 1-hydroxy-1-(4-hydroxyphenyl)-2-propanone and 4-hydroxyphenylethylamine. The reaction is typically carried out in the presence of a reducing agent and an acid promoter, followed by salt formation with hydrochloric acid to yield this compound.[2]

Experimental Protocol

Step 1: Reductive Amination

-

To a suitable reaction vessel, add 1-hydroxy-1-(4-hydroxyphenyl)-2-propanone (1.0 eq).

-

Add 4-hydroxyphenylethylamine (1.0-1.2 eq) to the vessel.[2]

-

The chosen solvent (e.g., methanol, ethanol (B145695), or THF) is then added.

-

An acid promoter, such as acetic acid or formic acid, is introduced to the mixture.[2]

-

The reducing agent (e.g., sodium borohydride, sodium cyanoborohydride, or sodium triacetoxyborohydride) (1.3-1.5 eq) is added portion-wise while maintaining the reaction temperature.[2]

-

The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by a suitable technique like TLC or HPLC.

Step 2: Salt Formation

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The residue is redissolved in a suitable solvent (e.g., ethanol).

-

Hydrochloric acid (in a suitable solvent like ethanol or isopropanol) is added to the solution to precipitate this compound.

-

The solid product is collected by filtration, washed with a cold solvent, and dried under vacuum.

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (Ketone:Amine) | 1 : 1.0-1.2 | [2] |

| Molar Ratio (Ketone:Reducing Agent) | 1 : 1.3-1.5 | [2] |

| Typical Solvents | Methanol, Ethanol, THF | [2] |

| Typical Reducing Agents | Sodium Borohydride, Sodium Cyanoborohydride, Sodium Triacetoxyborohydride | [2] |

| Typical Acid Promoters | Acetic Acid, Formic Acid | [2] |

Synthesis Workflow

Caption: Reductive Amination Synthesis of Ritodrine HCl.

Synthesis Route 2: Condensation Reaction

This method involves the direct condensation of 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride with 4-(2-haloethanol)phenol in the presence of a catalyst and an acid binding agent. The resulting Ritodrine free base is then converted to its hydrochloride salt.[3][4]

Experimental Protocol

Step 1: Condensation

-

In a reaction vessel, suspend 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, THF).[3]

-

Add an acid binding agent, such as potassium carbonate or triethylamine (B128534).[3]

-

A catalyst, for instance, potassium iodide, is added to the mixture.[3]

-

4-(2-chloroethanol)phenol or 4-(2-bromoethanol)phenol (1.0-2.0 eq) is added to the reaction mixture.[3]

-

The mixture is heated to reflux and maintained at that temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

Step 2: Work-up and Salt Formation

-

After cooling to room temperature, the inorganic salts are removed by filtration.

-

The pH of the filtrate is adjusted to 4-5 with hydrochloric acid.

-

The solvent is removed under reduced pressure.

-

The residue is recrystallized from a suitable solvent system (e.g., n-hexane/ethyl acetate) to yield this compound as a white solid.[3]

Quantitative Data

| Parameter | Value | Reference |

| Molar Ratio (Amino alcohol:Halo-alcohol) | 1 : 1.0-2.0 | [3][4] |

| Typical Solvents | Ethanol, THF | [3] |

| Typical Catalysts | Potassium Iodide | [3] |

| Typical Acid Binding Agents | Potassium Carbonate, Triethylamine | [3] |

| Reaction Temperature | Reflux | [3] |

| Reported Yield | 87.2% | [3] |

Synthesis Workflow

Caption: Condensation Synthesis of Ritodrine HCl.

Synthesis Route 3: Amidation and Reduction

This synthetic route proceeds through an amide intermediate. Initially, 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride is condensed with 4-hydroxyphenylacetic acid to form an amide. This intermediate is then reduced to yield Ritodrine, which is subsequently converted to the hydrochloride salt.[5]

Experimental Protocol

Step 1: Amidation

-

Dissolve 2-amino-1-(4-hydroxyphenyl)propanol hydrochloride (1.0 eq) and triethylamine (1.0 eq) in a solvent like dichloromethane.[1]

-

To this solution, add 4-hydroxyphenylacetic acid (1.1-1.2 eq) and a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) (1.0 eq).[1]

-

An additive like N-hydroxybenzotriazole (HOBt) (0.1 eq) can also be included.[1]

-

The reaction mixture is stirred at a slightly elevated temperature (e.g., 35 °C) for several hours.[1]

-

Upon completion, the reaction mixture is worked up by washing with dilute acid, base, and brine, followed by drying and evaporation of the solvent to yield the amide intermediate.[1]

Step 2: Reduction and Salt Formation

-

The amide intermediate (1.0 eq) is dissolved in a solvent such as methanol.

-

A catalyst, typically 5% palladium on carbon (10% w/w), and concentrated hydrochloric acid are added.[1]

-

The mixture is hydrogenated under pressure (e.g., 5 KG) at an elevated temperature (e.g., 50 °C) until hydrogen uptake ceases.[1]

-

The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure.

-

The resulting residue is recrystallized from a suitable solvent mixture (e.g., n-hexane/ethyl acetate) to afford this compound.[1]

Quantitative Data

| Parameter | Stage | Value | Reference |

| Molar Ratio (Amino alcohol:Acid) | Amidation | 1 : 1.1-1.2 | [5] |

| Coupling Agent | Amidation | EDC | [1] |

| Solvent | Amidation | Dichloromethane | [1] |

| Reaction Temperature | Amidation | 35 °C | [1] |

| Reported Yield (Intermediate) | Amidation | 89.7% | [1] |

| Catalyst | Reduction | 5% Pd/C | [1] |

| Solvent | Reduction | Methanol | [1] |

| Hydrogen Pressure | Reduction | 5 KG | [1] |

| Reaction Temperature | Reduction | 50 °C | [1] |

| Reported Yield (Final Product) | Reduction | 81.5% | [1] |

Synthesis Workflow

Caption: Amidation and Reduction Synthesis of Ritodrine HCl.

Mechanism of Action: Signaling Pathway

Ritodrine functions as a beta-2 adrenergic agonist.[6][7] It selectively binds to and stimulates beta-2 adrenergic receptors on the smooth muscle of the uterus.[7] This activation triggers a cascade of intracellular events, leading to muscle relaxation and the cessation of uterine contractions.

Caption: Ritodrine's Mechanism of Action Signaling Pathway.

Conclusion

The synthesis of this compound can be achieved through several viable pathways, each offering different starting materials and reaction conditions. The choice of a particular synthetic route in a drug development setting will depend on factors such as the availability and cost of starting materials, scalability, and overall process efficiency. This guide provides a foundational understanding of these synthetic strategies to aid researchers in their pursuit of efficient and robust methods for the preparation of this important pharmaceutical agent.

References

- 1. CN103396326A - Preparation method of this compound - Google Patents [patents.google.com]

- 2. CN1040319C - (-)-Ritodrine - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. US20130123539A1 - Methods for preparing this compound - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Preclinical Studies of Ritodrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical studies of Ritodrine (B1199850) Hydrochloride, a beta-2 adrenergic agonist primarily used for the management of preterm labor. This document delves into the key pharmacological, pharmacokinetic, and toxicological findings from early animal studies, presenting quantitative data in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams.

Core Pharmacology: Mechanism of Action

Ritodrine Hydrochloride is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors. Its primary therapeutic effect is the relaxation of uterine smooth muscle, leading to the cessation of premature contractions.[1][2][3]

The signaling pathway initiated by Ritodrine's binding to the β2-adrenergic receptor on myometrial cells involves the activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates several intracellular proteins. This cascade ultimately leads to a decrease in intracellular calcium ion concentrations, inhibiting the actin-myosin interaction required for muscle contraction and resulting in uterine relaxation.[1][2][3]

References

Navigating Preclinical Development: A Technical Guide to the Pharmacokinetics and Bioavailability of Ritodrine Hydrochloride in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of ritodrine (B1199850) hydrochloride in key animal models. The following sections detail quantitative pharmacokinetic parameters, in-depth experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to support preclinical research and development efforts.

Section 1: Comparative Pharmacokinetics of Ritodrine Hydrochloride

The pharmacokinetic profile of this compound has been characterized in several animal species, providing crucial data for understanding its absorption, distribution, metabolism, and excretion (ADME). This section summarizes the key quantitative parameters across different models and administration routes.

Pharmacokinetic Parameters in Rats (Wistar)

Oral and intravenous administrations in Wistar rats have been pivotal in determining the fundamental pharmacokinetic properties and bioavailability of ritodrine.

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Absolute Bioavailability (%) |

| Intravenous | 1 | - | - | - | - | 100 |

| Intragastric | 10 | - | - | - | - | 4.3[1][2] |

| Buccal | 10 | - | - | - | - | 14.2[1][2] |

Pharmacokinetics in Sheep (Pregnant Ewes)

Studies in pregnant sheep have been instrumental in understanding the placental transfer of ritodrine, a critical aspect of its use as a tocolytic agent.

Table 2: this compound Concentrations in Pregnant Ewes and Fetuses

| Dosing Regimen | Maternal Peak Concentration (ng/mL) | Fetal Peak Concentration (ng/mL) |

| Sequential Infusion (up to 30 µg/kg/min for 30 min) | 313.4 ± 24.1 | 12.6 ± 3.7 |

| Constant Infusion (3.0 µg/kg/min for 4 h) | 95.9 ± 17.1 (at 4 h) | 3.3 ± 0.7 (at 4 h) |

Data from these studies indicate a low transplacental passage of ritodrine.[3]

Pharmacokinetics in Rhesus Monkeys (Pregnant vs. Non-pregnant)

Comparative studies in pregnant and non-pregnant rhesus monkeys highlight the physiological impact of pregnancy on the pharmacokinetics of ritodrine.

Table 3: Comparative Pharmacokinetics of this compound in Pregnant and Non-pregnant Rhesus Monkeys

| Parameter | Pregnant Monkeys | Non-pregnant Monkeys |

| Distribution Phase Half-life (h) | 0.40 ± 0.08 | 0.21 ± 0.03 |

| Volume of Distribution (L/kg) | 1.99 ± 0.94 | 4.75 ± 0.90 |

| Plasma Clearance (mL/min/kg) | 18.8 ± 7.1 | 27.2 ± 5.0 |

| Disposition Half-life (h) | 1.8 ± 0.4 | 3.3 ± 0.4 |

| Steady-State Plasma Concentration (ng/mL at 2 µg/kg/min) | 104 | 53 |

These findings demonstrate significant differences in ritodrine's pharmacokinetics during pregnancy, suggesting that dosing regimens may need adjustment.[4]

Data Gaps in Other Animal Models

Section 2: Detailed Experimental Protocols

The methodologies employed in the pharmacokinetic evaluation of this compound are critical for the interpretation and replication of study results. This section outlines the typical experimental designs and analytical procedures.

Animal Models and Husbandry

-

Species: Wistar rats, pregnant sheep (ewes), and Rhesus monkeys have been the primary models.

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum.

-

Acclimation: A suitable acclimation period is allowed before the commencement of any experimental procedures.

Drug Administration

-

Intravenous (IV): For intravenous administration, this compound is dissolved in a suitable vehicle, such as sterile saline. The solution is administered, often via a cannulated vein (e.g., jugular vein in rats), as either a bolus injection or a controlled infusion.[7]

-

Oral (Intragastric): For oral administration, a solution of this compound is prepared and administered directly into the stomach using oral gavage. The volume administered is based on the animal's body weight.[7][8]

-

Buccal: In buccal administration studies, a solution of this compound is applied to the buccal mucosa of the animal.[7][8]

Blood Sampling

-

Time Points: Blood samples are collected at predetermined time intervals post-dosing to capture the absorption, distribution, and elimination phases of the drug.

-

Sample Collection: Blood is typically collected from a cannulated artery or vein into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma Preparation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

The quantification of ritodrine in plasma samples is predominantly achieved using validated HPLC methods, often coupled with fluorescence or mass spectrometry detectors for enhanced sensitivity and selectivity.[7][8]

-

Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by liquid-liquid or solid-phase extraction to isolate the drug and remove interfering substances.

-

Chromatographic Conditions:

-

Column: A reverse-phase column (e.g., C18) is commonly used for separation.

-

Mobile Phase: The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: Fluorescence detection is often employed, with excitation and emission wavelengths set to optimize the signal for ritodrine (e.g., Ex: 278 nm, Em: 306 nm).[7][8]

-

-

Method Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA or ICH) for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable and reproducible results.

Section 3: Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

This compound is a selective beta-2 adrenergic receptor agonist. Its primary mechanism of action involves the stimulation of these receptors, leading to a cascade of intracellular events that result in smooth muscle relaxation, particularly in the myometrium.

Caption: Ritodrine's beta-2 adrenergic signaling cascade.

Experimental Workflow for a Typical Pharmacokinetic Study

The workflow for conducting a pharmacokinetic study in an animal model involves a series of sequential and interconnected steps, from initial planning to final data analysis.

Caption: General workflow of a preclinical pharmacokinetic study.

References

- 1. Association between ß2-adrenergic receptor gene polymorphisms and adverse events of ritodrine in the treatment of preterm labor: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetic studies [bio-protocol.org]

- 4. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiovascular and tocolytic effects of nicardipine HCl in the pregnant rabbit: comparison with ritodrine HCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Currently recommended oral regimens for ritodrine tocolysis result in extremely low plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. researchgate.net [researchgate.net]

Technical Whitepaper: An In-Depth Analysis of Ritodrine Hydrochloride's Binding Affinity to Beta-2 Adrenergic Receptors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ritodrine Hydrochloride is a selective beta-2 adrenergic receptor (β2-AR) agonist, historically utilized as a tocolytic agent to manage premature labor.[1][2][3] Its therapeutic effect is mediated by binding to β2-ARs in the myometrium, initiating a signaling cascade that leads to uterine smooth muscle relaxation.[4][5] This document provides a detailed technical analysis of Ritodrine's binding affinity to the β2-AR, outlines the canonical signaling pathway, and presents standardized experimental protocols for quantifying these interactions. While comprehensive binding affinity data for Ritodrine in its primary target tissue is scarce in publicly available literature, this guide synthesizes existing knowledge to provide a foundational understanding for researchers in pharmacology and drug development.

This compound: Mechanism of Action

Ritodrine is a sympathomimetic amine that functions as a selective β2-AR agonist.[2] The β2-AR is a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of various organs, including the uterus and bronchi.[4] Upon binding, Ritodrine stabilizes the receptor in its active conformation, leading to the activation of a downstream signaling cascade that ultimately results in smooth muscle relaxation and the cessation of uterine contractions.[1][5]

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is a critical parameter in pharmacology, typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki).[6] A lower value for these constants indicates a higher binding affinity.

While Ritodrine's clinical efficacy is well-established, specific quantitative binding affinity data in its primary target tissue (myometrium) is not widely reported in the literature. However, a study characterizing β2-ARs in human amnion provides valuable insight.

| Parameter | Value | Receptor/Tissue | Radioligand Used | Source |

| Dissociation Constant (Kd) | 458.9 ± 72.1 pmol/L | Beta-2 Adrenergic Receptor (Human Amnion) | ¹²⁵I-iodopindolol | [7] |

| Max. Binding Capacity (Bmax) | 70.0 ± 17.2 fmol/mg protein | Beta-2 Adrenergic Receptor (Human Amnion) | ¹²⁵I-iodopindolol | [7] |

Note: Interestingly, in the context of human amnion tissue, Ritodrine was found to act as a β2-AR antagonist, as it failed to stimulate cyclic adenosine (B11128) 3'5'-monophosphate (cAMP) and inhibited isoproterenol-stimulated cAMP production.[7] This contrasts with its established role as an agonist in uterine smooth muscle, highlighting the potential for tissue-specific differences in drug action.

Beta-2 Adrenergic Receptor Signaling Pathway

The classical signaling pathway for β2-AR activation involves coupling to the heterotrimeric Gs protein.[8] The activation cascade is a cornerstone of sympathomimetic drug action.

Canonical Gs-cAMP Pathway

Upon agonist binding, the β2-AR undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gs protein (Gαs).[8] This activation causes Gαs to dissociate from the βγ-subunits and bind to and activate adenylyl cyclase.[1][4] Adenylyl cyclase then catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[9] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).[4][8] PKA proceeds to phosphorylate various intracellular targets, which in smooth muscle cells, leads to the sequestration of intracellular calcium and the inhibition of myosin light-chain kinase (MLCK), resulting in muscle relaxation.[1]

Alternative Signaling Pathways

Beyond the canonical Gs pathway, β2-ARs can engage in alternative signaling. For instance, following phosphorylation by G-protein-coupled receptor kinases (GRKs), the receptor can recruit β-arrestins.[8] This interaction not only desensitizes the Gs-mediated signal but can also initiate distinct, G-protein-independent signaling cascades, such as activating the ERK1/2 pathway, which is involved in different cellular processes.[8][10]

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying receptor density and ligand affinity.[11] The following is a generalized protocol for a competitive binding assay to determine the Ki of Ritodrine for the β2-AR.

Materials

-

Membrane Preparation: Cells or tissue homogenates expressing β2-AR (e.g., myometrial tissue, or a cell line like HEK-293T overexpressing the receptor).

-

Radioligand: A high-affinity β2-AR antagonist, such as [³H]-dihydroalprenolol (DHA) or ¹²⁵I-iodopindolol.[7]

-

Competitor: this compound (unlabeled).

-

Non-specific Control: A high concentration of a non-radiolabeled β-adrenergic antagonist (e.g., Propranolol).[11]

-

Assay Buffer: e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]

-

Scintillation Cocktail: For detecting radioactivity.

-

Instrumentation: Filtration apparatus (e.g., Brandel Harvester), scintillation counter.[11]

Method

-

Membrane Preparation:

-

Assay Setup (in 96-well plates):

-

Total Binding: Add membrane preparation, a fixed concentration of radioligand (typically at or near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., 10 µM Propranolol) to block all specific binding.[11]

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of unlabeled this compound.

-

-

Incubation:

-

Incubate the plates for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[12]

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.[11]

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials with a scintillation cocktail.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding: For each sample, subtract the average CPM from the non-specific binding wells from the measured CPM.

-

Specific Binding = Total CPM - Non-specific CPM

-

-

Generate Competition Curve: Plot the specific binding as a function of the logarithm of the Ritodrine concentration.

-

Determine IC50: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of Ritodrine that inhibits 50% of the specific radioligand binding).

-

Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in a typical radioligand binding assay workflow.

Conclusion

This compound exerts its tocolytic effects through agonism at the beta-2 adrenergic receptor, initiating a well-characterized Gs-cAMP-PKA signaling cascade. While its clinical function is understood, detailed public data on its binding affinity (Ki, Kd) in myometrial tissue remains limited. The data from human amnion provides a starting point but also suggests the possibility of tissue-specific pharmacology. The standardized radioligand binding assays detailed herein represent the definitive method for elucidating the precise binding characteristics of Ritodrine and other ligands at the β2-AR, providing critical data for drug development and pharmacological research. Further studies are warranted to fully characterize the binding profile of Ritodrine in its primary therapeutic target tissue.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Ritodrine - Wikipedia [en.wikipedia.org]

- 3. Tocolytic Drugs - D. El-Mowafi [gfmer.ch]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 7. Ritodrine: a beta-adrenergic receptor antagonist in human amnion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. giffordbioscience.com [giffordbioscience.com]

Ritodrine Hydrochloride's metabolic pathways and enzymatic degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ritodrine (B1199850) Hydrochloride, a selective β2-adrenergic receptor agonist, was historically utilized as a tocolytic agent to manage preterm labor. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. This technical guide provides an in-depth analysis of the metabolic pathways and enzymatic degradation of Ritodrine, focusing on the core processes of conjugation and the enzymes responsible for its biotransformation. While Ritodrine has been withdrawn from some markets, the principles of its metabolism remain relevant for the study of similar phenolic drugs.

Core Metabolic Pathways

The metabolism of Ritodrine Hydrochloride is characterized predominantly by Phase II conjugation reactions. Unlike many sympathomimetic amines, it is resistant to Phase I metabolism by monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT)[1]. The primary routes of metabolic clearance are sulfation and glucuronidation of its two phenolic hydroxyl groups. These inactive metabolites are then excreted in the urine[2][3].

Sulfation

Sulfation is a major metabolic pathway for Ritodrine. This reaction is catalyzed by sulfotransferase (SULT) enzymes. Specific human cytosolic SULT isoforms have been identified as being responsible for the sulfation of Ritodrine.

-

SULT1A1

-

SULT1A3

-

SULT1C4

Among these, SULT1A3 exhibits the highest activity towards Ritodrine. Genetic polymorphisms in the SULT1A3 gene can lead to variations in enzyme activity, potentially affecting the rate and extent of Ritodrine sulfation among individuals[4].

Glucuronidation

Glucuronidation is another significant pathway in the metabolism of Ritodrine, leading to the formation of glucuronide conjugates[1][2]. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). While it is established that glucuronidation occurs, the specific UGT isoforms responsible for the metabolism of Ritodrine have not been fully elucidated in the reviewed literature. The reaction involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to one of the phenolic hydroxyl groups of Ritodrine.

The two phenolic hydroxyl groups on the Ritodrine molecule are the sites for both sulfation and glucuronidation. Studies have shown that conjugation can occur at either hydroxyl group, with a preference for the phenolic hydroxyl group on the [2-(p-hydroxyphenyl)-2-hydroxy-1-methylethyl]amine portion of the molecule[1].

Quantitative Metabolic Data

The following tables summarize the available quantitative data on the pharmacokinetics and metabolism of this compound.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Elimination Half-life | 1.7 - 2.6 hours | [5] |

| Plasma Clearance | 1.0 - 3.3 L/min | [2] |

| Apparent Volume of Distribution | 6.95 ± 3.54 L/kg | [2] |

| Protein Binding | ~56% | [5] |

Table 2: Ritodrine and Metabolite Concentrations/Ratios

| Parameter | Finding | Reference |

| Steady-state Plasma Concentration (50 µ g/min infusion) | 28 ± 11 ng/mL | [2] |

| Proportion of Conjugated Metabolites in Maternal Urine | 76% | [1] |

| Proportion of Conjugated Metabolites in Neonatal Urine | 90% | [1] |

| Ratio of Unchanged Ritodrine to Sulfate (B86663) Conjugate in Serum (Twin Pregnancy, Weeks 32-36) | ~1.7 | [4] |

| Ratio of Unchanged Ritodrine to Glucuronide Conjugate in Serum (Twin Pregnancy, Weeks 32-36) | ~1.8 - 2.2 | [4] |

| Average Unchanged Ritodrine Concentration in Serum (Twin Pregnancy) | 118.8 ± 33.2 ng/mL | [4] |

Signaling Pathways and Experimental Workflows

Metabolic Pathways of this compound

Caption: Metabolic pathways of this compound.

General Experimental Workflow for In Vitro Metabolism Studies

Caption: A general workflow for in vitro metabolism assays of Ritodrine.

Experimental Protocols

While specific, detailed protocols for Ritodrine metabolism studies are proprietary to the conducting laboratories, a general methodology can be outlined based on common practices in drug metabolism research.

In Vitro Sulfation Assay Using Recombinant Human SULTs

Objective: To determine the kinetics of Ritodrine sulfation by specific SULT isoforms.

Materials:

-

This compound

-

Recombinant human SULT1A1, SULT1A3, and SULT1C4

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS) - cofactor

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard for analytical quantification

-

HPLC or LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Ritodrine in a suitable solvent (e.g., water or methanol).

-

Prepare a stock solution of PAPS in water.

-

Dilute the recombinant SULT enzymes in Tris-HCl buffer to the desired concentration.

-

-

Incubation:

-

In a microcentrifuge tube, combine the Tris-HCl buffer, recombinant SULT enzyme, and Ritodrine at various concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding PAPS.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Vortex the mixture and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the residue in the mobile phase for analysis.

-

-

Analysis:

-

Analyze the samples by a validated HPLC or LC-MS/MS method to separate and quantify the parent drug and the sulfate conjugate.

-

Calculate the reaction velocity at each substrate concentration.

-

Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Analysis of Ritodrine and its Conjugates in Biological Matrices (e.g., Plasma, Urine)

Objective: To quantify the concentrations of Ritodrine and its sulfate and glucuronide conjugates in biological samples.

Materials:

-

Biological matrix (plasma or urine) from subjects administered Ritodrine

-

β-glucuronidase and sulfatase enzymes

-

Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents

-

HPLC or LC-MS/MS system

-

Analytical standards for Ritodrine and its conjugates (if available)

Procedure:

-

Sample Pre-treatment (for total metabolite quantification):

-

To measure the total amount of a specific conjugate, an enzymatic hydrolysis step is required.

-

For glucuronide conjugates, incubate the sample with β-glucuronidase at an optimal pH and temperature.

-

For sulfate conjugates, incubate with a sulfatase.

-

The increase in the concentration of the parent drug after hydrolysis corresponds to the initial concentration of the conjugate.

-

-

Extraction:

-

Solid-Phase Extraction (SPE): Condition the SPE cartridge with methanol (B129727) and water. Load the pre-treated sample. Wash the cartridge to remove interferences. Elute Ritodrine and its metabolites with an appropriate organic solvent.

-

Liquid-Liquid Extraction (LLE): Add an immiscible organic solvent to the sample. Vortex to facilitate the transfer of the analytes to the organic phase. Separate the organic layer.

-

-

Analysis:

-

Evaporate the eluate or organic layer and reconstitute the residue in the mobile phase.

-

Inject the sample into an HPLC or LC-MS/MS system equipped with a suitable column (e.g., C18).

-

Develop a gradient or isocratic elution method to achieve separation of Ritodrine and its metabolites.

-

Quantify the analytes using a calibration curve prepared with analytical standards.

-

Conclusion

The metabolic degradation of this compound is primarily governed by Phase II conjugation reactions, namely sulfation and glucuronidation. SULT1A1, SULT1A3, and SULT1C4 are the key enzymes responsible for its sulfation, with SULT1A3 playing a predominant role. While glucuronidation is a major pathway, the specific UGT isoforms involved require further investigation. The provided quantitative data and experimental frameworks offer a solid foundation for researchers and professionals in the field of drug metabolism to further explore the biotransformation of Ritodrine and structurally related compounds. A thorough understanding of these metabolic pathways is essential for predicting drug disposition, potential drug interactions, and inter-individual variability in clinical response.

References

- 1. Ritodrine pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of ritodrine administered intravenously: recommendations for changes in the current regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concentration of Sulfate and Glucuronide Conjugates of Ritodrine in Twin Pregnancy [jstage.jst.go.jp]

- 4. Concentration of Sulfate and Glucuronide Conjugates of Ritodrine in Twin Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ritodrine - Wikipedia [en.wikipedia.org]

The Discovery and Development of Ritodrine: A Tocolytic Agent for Preterm Labor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ritodrine (B1199850) hydrochloride, a phenethylamine (B48288) derivative, holds a significant place in obstetrical medicine as the first pharmacological agent to be approved by the U.S. Food and Drug Administration (FDA) specifically for the management of preterm labor.[1] As a selective beta-2 adrenergic receptor agonist, its development marked a pivotal step in the effort to delay premature birth and improve neonatal outcomes.[1][2] This technical guide provides a comprehensive overview of the historical development, mechanism of action, clinical evaluation, and eventual decline in the use of Ritodrine as a tocolytic agent.

Early Discovery and Rationale

The journey of Ritodrine began in the 1960s, with its discovery in 1965 and subsequent patenting by N.V. Philips.[3] The scientific rationale for its development stemmed from the understanding of adrenergic receptor function. It was known that stimulating beta-2 adrenergic receptors, which are abundant in the smooth muscle of the uterus, could lead to muscle relaxation.[4][5][6] This prompted the investigation of beta-2 selective agonists as potential agents to inhibit uterine contractions, a process known as tocolysis.[5][6] Ritodrine, with its bulky N-substituent and a 4-hydroxy group on the benzene (B151609) ring, was designed for high selectivity and activity at the beta-2 receptor.[2]

Mechanism of Action

Ritodrine exerts its tocolytic effect by binding to and activating beta-2 adrenergic receptors on the outer membrane of myometrial (uterine muscle) cells.[6][7] This activation initiates a cascade of intracellular events:

-

Activation of Adenylate Cyclase: The activated receptor stimulates the enzyme adenylate cyclase.[4][6]

-

Increased Cyclic AMP (cAMP): Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][6]

-

Protein Kinase A (PKA) Activation: The rise in intracellular cAMP levels activates protein kinase A (PKA).[4][8]

-

Phosphorylation and Calcium Sequestration: PKA phosphorylates various intracellular proteins, which leads to a decrease in intracellular calcium concentrations.[4][6] This is achieved by enhancing the efflux of calcium from the cell and its sequestration into intracellular storage compartments.[6]

-

Uterine Relaxation: The reduction in free intracellular calcium inhibits the activity of myosin light-chain kinase (MLCK), an enzyme crucial for the interaction of actin and myosin filaments that drives muscle contraction.[8] This results in the relaxation of the uterine smooth muscle, thereby decreasing the intensity and frequency of contractions.[6][7][8]

Preclinical and Clinical Development

Ritodrine underwent extensive evaluation in both preclinical and clinical settings. Early studies in the late 1960s and early 1970s confirmed its potent ability to inhibit uterine contractions.[9] A key phase in its development was a series of multicenter, randomized, double-blind, placebo-controlled trials that began in 1972.[10][11] These trials were crucial in establishing its efficacy and safety profile.

Experimental Protocols of Key Clinical Trials

The pivotal clinical trials for Ritodrine generally followed a similar protocol to assess its efficacy in treating idiopathic preterm labor.

-

Patient Selection: Pregnant women between 20 and 36 weeks of gestation with a diagnosis of preterm labor were enrolled. Preterm labor was typically defined by the presence of regular uterine contractions (e.g., every 10 minutes) accompanied by documented cervical changes (effacement and/or dilation).[9]

-

Study Design: The studies were often double-blind and placebo-controlled, with some comparing Ritodrine to other tocolytic agents like intravenous ethanol.[10][11]

-

Methodology:

-

Initial Tocolysis: Patients were randomized to receive either an intravenous infusion of Ritodrine hydrochloride or a placebo (or comparator). The initial infusion rate of Ritodrine was typically 0.1 mg/min, which could be gradually increased every 10-20 minutes to a maximum of 0.35 mg/min until uterine contractions ceased or limiting side effects occurred.[3][12]

-

Maintenance Therapy: If initial tocolysis was successful (cessation of contractions for a defined period, e.g., 12-24 hours), patients were transitioned to oral maintenance therapy. This often involved administering 10-20 mg of Ritodrine orally every 4 to 6 hours.[13][14]

-

Primary Endpoints: The primary measures of efficacy included the successful arrest of labor for a specific period (e.g., 24-48 hours), prolongation of gestation, and the percentage of infants achieving a certain gestational age or birth weight (e.g., 36 weeks or 2500g).[11]

-

Secondary Endpoints: Secondary outcomes included neonatal morbidity and mortality, the incidence of respiratory distress syndrome, and maternal and fetal side effects.[11]

-

Efficacy and Safety Data

The clinical trials demonstrated that Ritodrine was significantly more effective than placebo in arresting premature labor.

Table 1: Summary of Ritodrine Efficacy in Key Clinical Trials

| Outcome Measure | Ritodrine Group | Placebo/Control Group | p-value | Citation |

| Arrest of Premature Labor | 80% | 48% | 0.02 | [15][16] |

| Mean Interval to Relapse (days) | 25.9 | 5.8 | < 0.05 | [13] |

| Infants Achieving >36 Weeks Gestation | Significantly Higher | Lower | < 0.05 | [11] |

| Infants Achieving >2500g Birth Weight | Significantly Higher | Lower | < 0.05 | [11] |

| Neonatal Death | Significantly Reduced | Higher | < 0.05 | [11] |

| Respiratory Distress Syndrome | Significantly Reduced | Higher | < 0.05 | [11] |

While effective, the use of Ritodrine was associated with a notable incidence of side effects, primarily due to its stimulation of beta-adrenergic receptors throughout the body.

Table 2: Common Maternal and Fetal Side Effects of Ritodrine

| Side Effect Category | Specific Effect | Frequency/Severity | Citation |

| Maternal Cardiovascular | Tachycardia, Palpitations | Frequent, often dose-limiting | [5][13] |

| Increased Systolic Blood Pressure | Slight to moderate | [15][16] | |

| Decreased Diastolic Blood Pressure | Common | [2] | |

| Pulmonary Edema | Rare but serious | [2][5] | |

| Myocardial Ischemia | Rare | [5] | |

| Maternal Metabolic | Hyperglycemia | Common | [2][5] |

| Hypokalemia | Common | [5] | |

| Maternal Other | Tremors, Nervousness | Common | [5] |

| Headache, Nausea, Vomiting | Common | [5] | |

| Fetal | Tachycardia | Common | [2] |

| Hypoglycemia/Hyperglycemia at birth | Can occur | [2] |

Pharmacokinetics

The pharmacokinetic profile of Ritodrine was characterized by rapid absorption and a short half-life, necessitating continuous infusion for acute tocolysis.

Table 3: Pharmacokinetic Parameters of Ritodrine

| Parameter | Value | Route | Citation |

| Bioavailability | ~30% | Oral | [17] |

| Half-life | 1.7 to 2.6 hours | IV/Oral | [2][5] |

| Distribution Half-life | 5.9 +/- 6.0 minutes | IV | [18] |

| Disposition Half-life | 156 +/- 51 minutes | IV | [18] |

| Metabolism | Hepatic (conjugation) | - | [2][17] |

| Excretion | Primarily renal (urine) | - | [5][17] |

| Protein Binding | ~56% | - | [2] |

| Volume of Distribution | 6.95 +/- 3.54 L/kg | IV | [18] |

Regulatory Approval, Dosing, and Decline

Based on the favorable efficacy data from its clinical trial program, Ritodrine (marketed as Yutopar) was approved by the FDA in 1984, becoming the first drug officially sanctioned for treating preterm labor in the United States.[1][2]

The standard administration protocol was:

-

Intravenous: Initial infusion at 50-100 mcg/minute, titrated upwards every 10 minutes to a maximum of 350 mcg/minute.[12]

-

Oral: Once contractions were stopped, maintenance therapy with 10-20 mg tablets every 4-6 hours.[14]

Despite its pioneering status, the use of Ritodrine began to decline in the 1990s.[10] This was due to several factors:

-

Adverse Effect Profile: The frequent and sometimes serious maternal cardiovascular and metabolic side effects were a significant concern.[10][19]

-

Emergence of Alternatives: Other classes of drugs, particularly calcium channel blockers (like nifedipine) and oxytocin (B344502) antagonists, were found to have comparable or superior efficacy with a more favorable side-effect profile.[10][19]

-

Questionable Long-Term Efficacy: While effective at delaying birth for 48 hours—a critical window for administering antenatal corticosteroids to improve fetal lung maturity—its ability to significantly prolong gestation to term was often limited.[10][15][16]

Ultimately, the manufacturer requested the withdrawal of its New Drug Application, and Ritodrine is no longer marketed in the United States.[2][14][20]

Conclusion

The development of Ritodrine represents a landmark achievement in the pharmacological management of preterm labor. As the first approved tocolytic, it established the viability of targeting uterine beta-2 adrenergic receptors to delay delivery. The rigorous, placebo-controlled trials conducted for its approval set a standard for future tocolytic research. Although its clinical utility has been superseded by agents with better safety profiles, the story of Ritodrine provides critical insights into the principles of tocolytic therapy and the evolving challenges of drug development in obstetrics. Its history underscores the continuous need for innovation to balance efficacy and maternal-fetal safety in the management of preterm birth.

References

- 1. This compound: a betamimetic agent for use in preterm labor. I. pharmacology, clinical history, administration, side effects, and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ritodrine - Wikipedia [en.wikipedia.org]

- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Ritodrine | C17H21NO3 | CID 33572 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. A historical narrative review through the field of tocolysis in threatened preterm birth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: a betamimetic agent for use in preterm labor. II. Evidence of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fpnotebook.com [fpnotebook.com]

- 13. Oral ritodrine maintenance in the treatment of preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. drugs.com [drugs.com]

- 15. Results of double-blind, multicentre study with ritodrine in premature labour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bmj.com [bmj.com]

- 17. Ritodrine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 18. Pharmacokinetics of ritodrine administered intravenously: recommendations for changes in the current regimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Ritodrine and nifedipine as tocolytic agents: a preliminary comparison [pubmed.ncbi.nlm.nih.gov]

- 20. Federal Register :: Eli Lilly and Co. et al.; Withdrawal of Approval of 80 New Drug Applications and 75 Abbreviated New Drug Applications [federalregister.gov]

understanding the stereoisomerism of Ritodrine and its pharmacological activity

An In-depth Technical Guide to the Stereoisomerism and Pharmacological Activity of Ritodrine

Introduction

Ritodrine is a selective β2-adrenergic receptor agonist that has been primarily utilized as a tocolytic agent to halt premature labor. Its pharmacological effects are intricately linked to its molecular structure, which features two chiral centers. This results in the existence of four distinct stereoisomers, each with a unique three-dimensional arrangement and, consequently, differing pharmacological and toxicological profiles. This guide provides a comprehensive overview of the stereoisomerism of Ritodrine, the specific pharmacological activities of its isomers, and the experimental methodologies used to elucidate these properties.

Stereoisomerism of Ritodrine

Ritodrine possesses two chiral centers, leading to the formation of two pairs of enantiomers, which are diastereomeric to each other. The four stereoisomers are:

-

Erythro isomers: (1R,2S)-Ritodrine and (1S,2R)-Ritodrine

-

Threo isomers: (1R,2R)-Ritodrine and (1S,2S)-Ritodrine

The commercially available formulation of Ritodrine is often a racemic mixture of the erythro isomers. However, it is the (1R,2S)-erythro-ritodrine isomer that is primarily responsible for the desired tocolytic (uterine relaxant) effects.

Pharmacological Activity of Ritodrine Stereoisomers

The therapeutic efficacy and adverse effects of Ritodrine are not equally distributed among its stereoisomers. The differential activity stems from their varying affinities and efficacies at the β2-adrenergic receptor.

Adrenergic Receptor Binding and Functional Activity

The primary mechanism of action for Ritodrine is the stimulation of β2-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and subsequent smooth muscle relaxation. The stereoisomers of Ritodrine exhibit significant differences in their interaction with these receptors.

(1R,2S)-erythro-Ritodrine is the most potent isomer at the β2-adrenergic receptor, exhibiting the highest affinity and efficacy. This isomer is responsible for the desired therapeutic effect of uterine relaxation. In contrast, the other isomers have considerably lower activity at the β2-receptor and may contribute more to the adverse effects associated with Ritodrine administration, such as cardiovascular side effects.

Quantitative Pharmacological Data

The following table summarizes the reported binding affinities and functional potencies of Ritodrine stereoisomers at the β2-adrenergic receptor.

| Stereoisomer | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Relative Potency (vs. (1R,2S)-Ritodrine) |

| (1R,2S)-erythro-Ritodrine | Data not available in search results | Data not available in search results | 1 |

| (1S,2R)-erythro-Ritodrine | Data not available in search results | Data not available in search results | Data not available in search results |

| (1R,2R)-threo-Ritodrine | Data not available in search results | Data not available in search results | Data not available in search results |

| (1S,2S)-threo-Ritodrine | Data not available in search results | Data not available in search results | Data not available in search results |

Note: Specific quantitative data for binding affinities (Ki) and functional potencies (EC50) for each individual stereoisomer were not available in the provided search results. The relative potencies are based on qualitative descriptions found in the literature.

Signaling Pathway

The activation of the β2-adrenergic receptor by Ritodrine initiates a well-defined signaling cascade.

Caption: β2-Adrenergic receptor signaling pathway initiated by Ritodrine.

Experimental Protocols

Stereoisomer Separation and Purification

The separation of Ritodrine stereoisomers is typically achieved using chiral high-performance liquid chromatography (HPLC).

Methodology:

-

Column: A chiral stationary phase (CSP) column, such as one based on cellulose (B213188) or amylose (B160209) derivatives, is used.

-

Mobile Phase: A mixture of organic solvents like hexane (B92381) or heptane (B126788) with an alcohol modifier (e.g., isopropanol, ethanol) is commonly employed. The exact composition is optimized to achieve baseline separation of the four stereoisomers.

-

Detection: UV detection at a wavelength where Ritodrine exhibits strong absorbance (e.g., 275 nm) is used to monitor the elution of the isomers.

-

Fraction Collection: As each stereoisomer elutes from the column at a distinct retention time, the corresponding fractions are collected.

-

Purity Analysis: The purity of each collected isomer is assessed using analytical chiral HPLC and other analytical techniques such as mass spectrometry and NMR.

Caption: Workflow for the separation and purification of Ritodrine stereoisomers.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of each stereoisomer for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are prepared from a suitable cell line (e.g., HEK293 cells transfected with the human β2-adrenergic receptor gene).

-

Radioligand: A radiolabeled ligand with high affinity for the β2-adrenergic receptor (e.g., [³H]dihydroalprenolol) is used.

-

Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled Ritodrine stereoisomer (the competitor).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity retained on the filter is quantified using liquid scintillation counting.

-

Data Analysis: The data are fitted to a one-site competition binding equation to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

These assays measure the functional potency (EC50) of each stereoisomer by quantifying its ability to stimulate the production of cAMP.

Methodology:

-

Cell Culture: Whole cells expressing the β2-adrenergic receptor are cultured.

-

Stimulation: The cells are treated with increasing concentrations of the Ritodrine stereoisomer in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

-

Lysis and Detection: After a specific incubation period, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: The concentration-response data are plotted, and the EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the data to a sigmoidal dose-response curve.

Conclusion